Enhanced Lipophilicity and Polarity Modulation Compared to Non-Fluorinated 2-Amino-4-methylbenzoic Acid
2-Amino-6-fluoro-4-methylbenzoic acid exhibits a calculated LogP of 1.41 and a Topological Polar Surface Area (TPSA) of 63.32 Ų . In contrast, its non-fluorinated analog, 2-amino-4-methylbenzoic acid (CAS 2305-36-4), has a lower molecular weight (151.16 g/mol) and lacks the electron-withdrawing fluorine substituent, which is expected to result in a significantly lower LogP and a different TPSA, although exact experimental values for the non-fluorinated analog are not readily available in the same database [1]. The incorporation of a single fluorine atom is a well-established strategy to increase lipophilicity (by ~0.2-0.4 LogP units) and modulate pKa, directly impacting membrane permeability and target binding [2].
| Evidence Dimension | Calculated Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.41; TPSA = 63.32 Ų |
| Comparator Or Baseline | 2-Amino-4-methylbenzoic acid (CAS 2305-36-4); LogP and TPSA not reported in same source |
| Quantified Difference | Fluorine substitution expected to increase LogP and alter TPSA compared to non-fluorinated analog |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
The distinct LogP and TPSA values enable precise tuning of a lead compound's ADME properties, a capability not offered by non-fluorinated analogs, making this scaffold critical for drug discovery programs targeting specific permeability and solubility profiles.
- [1] BOC Sciences. 2-Amino-4-methylbenzoic Acid – CAS 2305-36-4. Building Block Catalog. Accessed 2025. https://buildingblock.bocsci.com View Source
- [2] Nbinno. Understanding the Chemical Properties and Applications of 2-Amino-6-fluorobenzoic Acid. Published 2025-10-23. https://www.nbinno.com View Source
